Cas no 264615-47-6 (Boronic acid,B,B'-[9,9-bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bis-)

Boronic acid, B,B'-[9,9-bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bis-, is a high-purity organic boronic acid derivative featuring a fluorene-based core structure. Its key advantages include excellent thermal and chemical stability due to the rigid fluorene backbone and the presence of bulky 2-ethylhexyl side chains, which enhance solubility in organic solvents. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile building block for synthesizing conjugated polymers and small molecules in optoelectronic applications. The bis-boronic acid functionality allows for efficient polymerization or modular functionalization, making it valuable in materials science and organic electronics research. Its well-defined structure ensures consistent reactivity and performance in synthetic applications.
Boronic acid,B,B'-[9,9-bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bis- structure
264615-47-6 structure
Product Name:Boronic acid,B,B'-[9,9-bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bis-
CAS No:264615-47-6
MF:C29H44B2O4
MW:478.279269218445
CID:247668
PubChem ID:3463751
Update Time:2025-05-22

Boronic acid,B,B'-[9,9-bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bis- Chemical and Physical Properties

Names and Identifiers

    • Boronic acid,B,B'-[9,9-bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bis-
    • [7-borono-9,9-bis(2-ethylhexyl)fluoren-2-yl]boronic acid
    • [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid
    • 571539_ALDRICH
    • 9,9-bis(2-ethylhexyl)fluoren-2,7-yldiboronic acid
    • 9,9-Di(2-ethylhexyl)fluorene-2,7-bisboronic acid
    • 9,9-Di(2'-ethylhexyl)fluorene-2,7-diboronic acid
    • AC1MR7J5
    • ACMC-20apdp
    • CTK8C6253
    • SureCN770624
    • SCHEMBL770624
    • [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid, >=95%
    • RBFWXVHGJQDSGG-UHFFFAOYSA-N
    • [7-borono-9, 9-bis(2-ethylhexyl)fluoren-2-yl]boronic acid
    • [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]diboronic acid
    • Boronic acid, B,B'-[9,9-bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bis-
    • (9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl)diboronicacid
    • Boronic acid, [9,9-bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bis-
    • 9,9-Di-(2'-ethylhexyl)fluorene-2,7-diboronic acid
    • (9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl)diboronic acid
    • SB66805
    • [7-(DIHYDROXYBORANYL)-9,9-BIS(2-ETHYLHEXYL)-9H-FLUOREN-2-YL]BORONIC ACID
    • (9 9-BIS(2-ETHYLHEXYL)-9H-FLUORENE-2 7-&
    • J-016436
    • 9,9-Bis(2-ethylhexyl)fluoren-2,7-diyl boronic acid
    • DTXSID80392713
    • 264615-47-6
    • 9,9-bis(2-ethylhexyl)fluorene-2,7-diboronic acid
    • MDL: MFCD04039908
    • Inchi: 1S/C29H44B2O4/c1-5-9-11-21(7-3)19-29(20-22(8-4)12-10-6-2)27-17-23(30(32)33)13-15-25(27)26-16-14-24(31(34)35)18-28(26)29/h13-18,21-22,32-35H,5-12,19-20H2,1-4H3
    • InChI Key: RBFWXVHGJQDSGG-UHFFFAOYSA-N
    • SMILES: OB(C1C=CC2C3C=CC(B(O)O)=CC=3C(C=2C=1)(CC(CC)CCCC)CC(CC)CCCC)O

Computed Properties

  • Exact Mass: 476.34992
  • Monoisotopic Mass: 478.343
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 14
  • Complexity: 564
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 80.9A^2

Experimental Properties

  • Color/Form: Solids
  • Density: 1.08
  • Melting Point: >250 °C(lit.)
  • Boiling Point: 662.4°C at 760 mmHg
  • Flash Point: 354.4°C
  • Refractive Index: 1.553
  • PSA: 80.92
  • LogP: 4.52570
  • Solubility: Not determined

Boronic acid,B,B'-[9,9-bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bis- Security Information

  • WGK Germany:3
  • Hazard Category Code: 36/38
  • Safety Instruction: 26-36
  • Hazardous Material Identification: Xi
  • Risk Phrases:36/38

Boronic acid,B,B'-[9,9-bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bis- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-254921-1g
[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid,
264615-47-6
1g
¥6017.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-254921-1 g
[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid,
264615-47-6
1g
¥6,017.00 2023-07-11

Boronic acid,B,B'-[9,9-bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bis- Related Literature

Additional information on Boronic acid,B,B'-[9,9-bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bis-

Boronic Acid, B,B'-[9,9-Bis(2-Ethylhexyl)-9H-Fluorene-2,7-Diyl]Bis

The compound with CAS No. 264615-47-6, known as Boronic Acid, B,B'-[9,9-Bis(2-Ethylhexyl)-9H-Fluorene-2,7-Diyl]Bis, is a highly specialized organoboron compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is notable for its unique structure, which incorporates a fluorene backbone substituted with bulky 2-ethylhexyl groups and boronic acid functionalities. The combination of these features makes it a versatile building block for various applications.

Recent studies have highlighted the importance of boronic acids in the construction of complex molecular architectures. The fluorene moiety in this compound serves as a rigid and planar platform, which is advantageous for applications in light-emitting materials and coordinate covalent assembly. The bulky substituents on the fluorene backbone further enhance its stability and solubility in organic solvents, making it suitable for use in solution-based synthesis protocols.

In terms of synthesis, this compound is typically prepared through a multi-step process involving the functionalization of fluorene derivatives followed by boronate ester formation. Researchers have optimized these methods to achieve high yields and purity levels. The use of transition metal catalysts has been particularly effective in facilitating key steps such as Suzuki-Miyaura coupling reactions, which are integral to constructing larger molecular frameworks.

The application of Boronic Acid, B,B'-[9,9-Bis(2-Ethylhexyl)-9H-Fluorene-2,7-Diyl]Bis extends into areas such as polymer chemistry and nanotechnology. For instance, it has been employed as a monomer in the synthesis of functional polymers with tailored electronic properties. These polymers exhibit potential applications in flexible electronics and optoelectronic devices due to their excellent charge transport characteristics.

Moreover, this compound has shown promise in the field of drug delivery systems. Its ability to form stable complexes with metal ions has led to its investigation as a carrier for bioactive molecules. This property is particularly valuable in the development of targeted drug delivery systems that can enhance therapeutic efficacy while minimizing side effects.

In conclusion, Boronic Acid, B,B'-[9,9-Bis(2-Ethylhexyl)-9H-Fluorene-2,7-Diyl]Bis (CAS No. 264615-47-6) represents a cutting-edge material with diverse applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for researchers aiming to push the boundaries of modern chemistry and materials science.

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